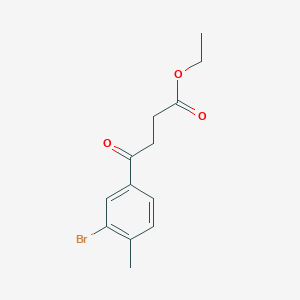
Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate, also known as EMBMBOB, is a synthetic compound belonging to the class of organic compounds known as 4-alkyl-4-oxobutyrates. It is a white crystalline solid with a molecular weight of 309.20 g/mol and a melting point of 76-77 °C. EMBMBOB has a wide range of applications in the scientific research field due to its unique properties and structure. It has been used in various laboratory experiments, including synthesis of organic compounds, biochemistry studies, and drug development.
Wissenschaftliche Forschungsanwendungen
Enantioselective Hydrogenation and Catalysis
Research has shown the application of ethyl 4-chloro-3-oxobutyrate in enantioselective hydrogenation processes. In a study by Starodubtseva et al. (2004), ethyl 4-chloro-3-oxobutyrate was hydrogenated in ionic liquid systems using the chiral catalyst Ru-BINAP, demonstrating high asymmetric induction after recycling the catalyst multiple times (Starodubtseva et al., 2004).
Synthesis of Novel Compounds
Various studies have focused on synthesizing novel compounds from ethyl 4-chloro-3-oxobutyrate. For instance, Ai (2006) synthesized Ethyl methylaminothiazolyloximate from ethyl 4-chloro-3-oxobutyrate through oximation and cyclization with thiourea (Ai, 2006). Similarly, Hao Zhi-hui (2007) synthesized Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of antiobesity agent rimonabant, from p-chloropropiophenone (Hao Zhi-hui, 2007).
Unusual Cycloaddition Reactions
Koldobskii et al. (2008) investigated the unusual [2+2]-cycloaddition reactions of ethyl 4-chloro-2-oxobut-3-ynoate with unactivated alkenes. This study highlighted the compound's ability to form cycloadducts without irradiation or catalysts, showcasing its potential in synthetic chemistry (Koldobskii et al., 2008).
Hydrogenation Studies
Slavinska et al. (2006) explored the hydrogenation of ethyl esters of 4-phenyl-and (2-furyl)-substituted 2,4-dioxobutyric acids. Their findings contribute to understanding the reaction pathways and optimizing the conditions for forming specific derivatives (Slavinska et al., 2006).
Biological Activities of Derivatives
Research by Turkan et al. (2019) into the synthesis of novel pyrazoline derivatives from ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate has shown these compounds to be effective inhibitors of human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme, indicating potential biomedical applications (Turkan et al., 2019).
Eigenschaften
IUPAC Name |
ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-3-17-13(16)7-6-12(15)10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLWCGMLWIKFIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645693 |
Source


|
| Record name | Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate | |
CAS RN |
898776-82-4 |
Source


|
| Record name | Ethyl 3-bromo-4-methyl-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














